molecular formula C9H8N4S B15001086 6,7-dimethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole

6,7-dimethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole

Cat. No.: B15001086
M. Wt: 204.25 g/mol
InChI Key: QSDGVTVIRAXBDB-UHFFFAOYSA-N
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Description

6,7-Dimethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole is a heterocyclic compound with a molecular formula of C₉H₈N₄S. This compound is part of the imidazothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of an imidazole ring fused with a benzothiadiazole moiety, making it a unique and interesting compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-oxobutanoate with a suitable amine in the presence of a base, followed by cyclization to form the desired product . The reaction is usually carried out in a solvent such as 1,4-dioxane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6,7-Dimethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-dimethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole is unique due to its specific structural features and the presence of both imidazole and benzothiadiazole rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C9H8N4S

Molecular Weight

204.25 g/mol

IUPAC Name

6,7-dimethylimidazo[4,5-g][2,1,3]benzothiadiazole

InChI

InChI=1S/C9H8N4S/c1-5-10-9-7(13(5)2)4-3-6-8(9)12-14-11-6/h3-4H,1-2H3

InChI Key

QSDGVTVIRAXBDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=CC3=NSN=C32

Origin of Product

United States

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